N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O2S2 and its molecular weight is 445.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of thiazole derivatives, which are closely related to the specified compound. For instance, the synthesis of novel derivatives through carbodiimide condensation catalysis offers a convenient and fast method for preparing compounds with potential biological activities, supported by IR, NMR, and elemental analyses (Yu et al., 2014). Furthermore, the antimicrobial potential of thiazolyl-thiophene and thienopyridine derivatives has been explored, highlighting the versatile applications of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008; Atta et al., 2021).
Potential Biological Activities
The potential biological activities of thiazole and its derivatives have been extensively studied. For example, derivatives of 4-oxo-thiazolidines and 2-oxo-azetidines have shown promising antibacterial activity against both gram-positive and gram-negative bacteria, with QSAR studies highlighting the importance of substituent characteristics in enhancing biological activity (Desai et al., 2008). Another study reported the synthesis of N-aryl/aralkyl derivatives with potent α-glucosidase inhibitory potential, offering insights into the development of new therapeutic agents for managing diabetes (Iftikhar et al., 2019).
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S2/c22-16-6-8-17(9-7-16)24-20(27)14-29-21-25-18(13-28-21)12-19(26)23-11-10-15-4-2-1-3-5-15/h1-9,13H,10-12,14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYMVPDGMLKZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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